2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features both oxadiazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is human alkaline phosphatase (ALP) . ALP is an enzyme that plays a crucial role in many biological processes, including phosphate metabolism and bone mineralization.
Mode of Action
The compound interacts with ALP in a non-competitive mode of binding . This means that the compound binds to a site on the enzyme that is different from the active site, altering the enzyme’s shape and reducing its activity.
Result of Action
The primary result of the compound’s action is the inhibition of ALP activity . This can lead to a decrease in the production of inorganic phosphate ions, potentially affecting various cellular processes. The compound also binds with the grooves of DNA, revealing significant strength of the compound-DNA complex .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s binding affinity with ALP. Additionally, the presence of other molecules that can bind to ALP may influence the compound’s efficacy. The compound was found to be non-toxic at the concentration used for the enzyme assay .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of 5-benzyl-1,3,4-oxadiazole-2-thione: This intermediate is synthesized from phenyl acetic acid through a series of reactions.
Reaction with Chloroacetyl Derivatives: The intermediate oxadiazole is then reacted with chloroacetyl derivatives of phenols and anilines to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and oxadiazole rings.
Reduction: Reduction reactions can target the oxadiazole and thiadiazole rings, potentially leading to ring-opening or other structural changes.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and ethylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to simpler thiol derivatives.
Scientific Research Applications
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its biological activity suggests potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-benzyl-1,3,4-oxadiazole-2-thione
- 5-(ethylthio)-1,3,4-thiadiazole derivatives
Uniqueness
What sets 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide apart is its dual heterocyclic structure, combining both oxadiazole and thiadiazole rings. This unique combination enhances its biological activity and makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S3/c1-2-23-15-20-18-13(25-15)16-11(21)9-24-14-19-17-12(22-14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMBFSNBOMHNAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.